molecular formula C6H11N B1214873 7-Azabicyclo[2.2.1]heptane CAS No. 279-40-3

7-Azabicyclo[2.2.1]heptane

Cat. No.: B1214873
CAS No.: 279-40-3
M. Wt: 97.16 g/mol
InChI Key: SNZSSCZJMVIOCR-UHFFFAOYSA-N
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Description

7-Azabicyclo[2.2.1]heptane, also known as 7-azanorbornane, is a bridged heterocyclic compound. It is a nitrogen analog of bicyclo[2.2.1]heptane and is characterized by its unique bicyclic structure. This compound has garnered significant interest due to its presence in various biologically active molecules, including epibatidine, an alkaloid isolated from the skin of the tropical poison frog Epipedobates tricolor .

Safety and Hazards

When handling 7-Azabicyclo[2.2.1]heptane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Future Directions

The stability of the 7-azabicyclo[2.2.1]heptane amides implies that the this compound amide scaffold is available for practical molecular design, such as an amino acid surrogate . This opens up new possibilities for the development of novel compounds in the future .

Mechanism of Action

Target of Action

7-Azabicyclo[2.2.1]heptane is a unique compound that has been utilized in the synthesis of highly fluorescent sulforhodamine dyes . The primary targets of this compound are the electron-donating auxochrome groups in these dyes .

Mode of Action

The compound interacts with its targets by donating electrons, which enhances the fluorescent properties of the dyes . This interaction results in higher fluorescent quantum yields and emission efficiencies .

Biochemical Pathways

The compound is involved in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, and the products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Pharmacokinetics

The pharmacokinetic properties of 7-Azabicyclo[22The compound’s synthesis involves a five-step process, which may impact its bioavailability .

Result of Action

The action of this compound results in the creation of highly fluorescent dyes with remarkable emission efficiency and photostability . These dyes have higher fluorescent quantum yields and their emission efficiencies are invariant in the 20–> 60 degrees C temperature range .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the cyclization of certain derivatives of the compound to form 1 was found to be stringent, with considerable elimination occurring in 70% aqueous ethanol or even in 80% aqueous ethanol at lower than room temperature .

Biochemical Analysis

Biochemical Properties

7-Azabicyclo[2.2.1]heptane plays a crucial role in biochemical reactions, particularly in its interactions with acetylcholine nicotinic receptors. It acts as an agonist, binding to these receptors and mimicking the action of acetylcholine . This interaction is significant in the context of neurotransmission, where this compound can influence synaptic signaling. Additionally, it has been shown to interact with various enzymes and proteins, modulating their activity and affecting biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by binding to nicotinic acetylcholine receptors, leading to changes in intracellular calcium levels and subsequent activation of downstream signaling cascades . This compound also affects gene expression, altering the transcription of genes involved in neurotransmission and cellular metabolism . Furthermore, this compound has been observed to impact cellular metabolism by modulating enzyme activities and metabolic fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the acetylcholine binding site on nicotinic receptors, stabilizing the receptor in an active conformation . This binding leads to the opening of ion channels and the influx of calcium ions, triggering a cascade of intracellular events . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity over extended periods . It is subject to degradation under certain conditions, such as exposure to high temperatures or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of receptor activation and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it acts as a potent agonist of nicotinic receptors, enhancing neurotransmission and cognitive function . At higher doses, it can exhibit toxic effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a minimal effective dose is required to elicit a significant biochemical response .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the overall bioavailability and activity of the compound, influencing its pharmacokinetic properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as nicotinic receptors in neuronal cells . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized to the plasma membrane, where it interacts with nicotinic receptors . Additionally, it can be found in intracellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence other biochemical processes . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular locations .

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6-4-3-5(1)7-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZSSCZJMVIOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182188
Record name 7-Azanorbornane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279-40-3
Record name 7-Azanorbornane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Azanorbornane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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